Vgvrvr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Vgvrvr involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : Vgvrvr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Formation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences.
Scientific Research Applications
Vgvrvr has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Vgvrvr involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-benzylamine-Py-NH2
- Pomalidomide-C2-amide-C5-azide
- Thalidomide-NH-CH2-COOH
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Uniqueness: : Vgvrvr is unique due to its specific amino acid sequence and the ability to form stable disulfide bonds. This stability makes it particularly useful in various research applications where structural integrity is crucial .
Properties
Molecular Formula |
C29H56N12O7 |
---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C29H56N12O7/c1-14(2)20(30)24(44)37-13-19(42)40-21(15(3)4)25(45)38-17(9-7-11-35-28(31)32)23(43)41-22(16(5)6)26(46)39-18(27(47)48)10-8-12-36-29(33)34/h14-18,20-22H,7-13,30H2,1-6H3,(H,37,44)(H,38,45)(H,39,46)(H,40,42)(H,41,43)(H,47,48)(H4,31,32,35)(H4,33,34,36)/t17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
LZVXONMYXVVNBQ-FQFSJJOFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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